Positional Isomerism: Boiling Point and Physical Property Distinctions from 3'-Carboethoxy Analog
The target compound, 4'-carboethoxy-3-(2,3-dimethylphenyl)propiophenone (para-isomer, CAS 898769-26-1), exhibits a higher predicted normal boiling point (465.6°C at 760 mmHg) compared to its 3'-carboethoxy (meta-isomer) analog (CAS 898769-23-8), which has a predicted boiling point of 462.5°C . This difference of approximately 3.1°C, while small, is a quantifiable consequence of the para-substitution pattern, which promotes better molecular packing and stronger intermolecular interactions relative to the bent meta-substituted geometry .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 465.6°C at 760 mmHg (predicted) |
| Comparator Or Baseline | 3'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-23-8): 462.5°C at 760 mmHg (predicted) |
| Quantified Difference | 3.1°C higher for the 4'-isomer |
| Conditions | ACD/Labs Percepta Platform PhysChem Module predictions under standard conditions |
Why This Matters
For purification by distillation or in processes where thermal stability is a concern, the higher boiling point of the 4'-isomer informs solvent selection and temperature ramping protocols, preventing unintended decomposition or co-elution with the 3'-isomer.
